(3,5-Dibromo-4-butoxyphenyl)methanol
Description
(3,5-Dibromo-4-butoxyphenyl)methanol (CAS: 42981-93-1) is a brominated aromatic alcohol with a butoxy substituent. It is characterized by a hydroxymethyl group (-CH2OH) attached to a 3,5-dibromo-4-butoxyphenyl ring. The compound is commercially available at 95.0% purity, as noted in supplier databases .
Properties
IUPAC Name |
(3,5-dibromo-4-butoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-6,14H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTKXXOZWSVHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-4-butoxyphenyl)methanol typically involves the bromination of 4-butoxyphenol followed by the introduction of a methanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the 3 and 5 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromo-4-butoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-butoxybenzaldehyde or 3,5-dibromo-4-butoxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-butoxyphenyl derivatives.
Substitution: Formation of 3,5-diamino-4-butoxyphenylmethanol or 3,5-dithiocyanato-4-butoxyphenylmethanol
Scientific Research Applications
(3,5-Dibromo-4-butoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (3,5-Dibromo-4-butoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and the butoxy group play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with biomolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Substituents | Purity | Key Features |
|---|---|---|---|---|
| (3,5-Dibromo-4-butoxyphenyl)methanol | 42981-93-1 | -Br (×2), -OBut, -CH2OH | 95.0% | Brominated aromatic alcohol |
| Methyl 3-methoxy-2-methylbenzoate | 637039-01-1 | -OCH3, -CH3, ester group | 95.0% | Methyl ester with methoxy groups |
| TERT-BUTYL 6-OXA-2,9-DIAZASPIRO[4.5]DECANE-9-CARBOXYLATE | 10-F550584 | Spirocyclic ether, carbamate | N/A | Complex heterocyclic structure |
Key Observations:
Substituent Effects: The bromine atoms in this compound likely enhance its electrophilic reactivity compared to non-halogenated analogs like Methyl 3-methoxy-2-methylbenzoate. Bromine substituents also increase molecular weight and may influence lipophilicity . The butoxy group (-OBut) could improve solubility in non-polar solvents relative to shorter alkoxy chains (e.g., methoxy).
Functional Group Differences: Unlike Methyl 3-methoxy-2-methylbenzoate, which contains an ester group, this compound’s primary alcohol (-CH2OH) offers distinct reactivity, such as participation in oxidation or nucleophilic substitution reactions.
Biological Activity
(3,5-Dibromo-4-butoxyphenyl)methanol is a synthetic organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This compound is characterized by the presence of bromine substituents and a butoxy group, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the bromination of 4-butoxyphenol followed by the introduction of a methanol group. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The compound's unique structure, particularly the butoxy group, enhances its solubility and may affect its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound show promising antibacterial activity comparable to commercial antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus subtilis | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human leukemia cell lines HL-60 and NALM-6. The compound exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential as an anticancer therapeutic agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atoms are believed to play a crucial role in the compound's reactivity and binding affinity to enzymes or receptors involved in cellular processes. This interaction may lead to the inhibition of enzyme activity or disruption of critical cellular functions .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to understand its unique properties better:
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| (3,5-Dibromo-4-methoxyphenyl)methanol | Methoxy instead of Butoxy | Moderate antibacterial activity |
| (3,5-Dibromo-4-ethoxyphenyl)methanol | Ethoxy instead of Butoxy | Lower solubility |
| (3,5-Dibromo-4-propoxyphenyl)methanol | Propoxy instead of Butoxy | Similar reactivity but less potent |
The presence of the butoxy group in this compound enhances its solubility and potentially increases its biological activity compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
